![molecular formula C8H17NO2 B2392536 4-(Morpholin-4-yl)butan-2-ol CAS No. 858440-45-6](/img/structure/B2392536.png)
4-(Morpholin-4-yl)butan-2-ol
Overview
Description
“4-(Morpholin-4-yl)butan-2-ol” is a chemical compound with the CAS Number: 858440-45-6 . Its IUPAC name is 4-(4-morpholinyl)-2-butanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(Morpholin-4-yl)butan-2-ol” is 1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 159.23 .Chemical Reactions Analysis
There is a study that used “4-(Morpholin-4-yl)butan-2-ol” in a lipase-catalyzed enantiomer selective acylation . The reaction was carried out in a U-shape microreactor with enzyme-coated magnetic nanoparticles .Physical And Chemical Properties Analysis
“4-(Morpholin-4-yl)butan-2-ol” is a liquid at room temperature . It has a molecular weight of 159.23 .Scientific Research Applications
- Enantiomer Selective Acylation : Researchers have employed 4-(morpholin-4-yl)butan-2-ol as a substrate for enzymatic acylation reactions. For instance, lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) was used in a continuous flow microreactor to selectively acylate this chiral alcohol. This reaction is particularly relevant due to the compound’s presence in the mucolytic drug Fedrilate .
Biocatalysis and Enzymatic Synthesis
Mechanism of Action
Target of Action
It has been used in studies involving enzyme-catalyzed reactions .
Mode of Action
It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .
Biochemical Pathways
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .
Result of Action
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-morpholin-4-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZAIRQNOBTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)butan-2-ol |
Synthesis routes and methods
Procedure details
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